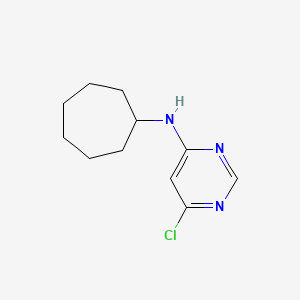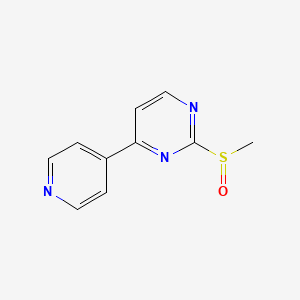
2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine
Overview
Description
2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine (MSPP) is a heterocyclic compound that has been studied for its potential applications in the field of medicinal chemistry and synthetic biology. MSPP is a five-membered ring molecule that contains a nitrogen atom, two sulfur atoms, and two carbon atoms. It is a colorless, crystalline solid with a melting point of 167-169°C and a molecular weight of 183.2 g/mol. MSPP is a relatively simple molecule and is therefore relatively inexpensive to synthesize.
Scientific Research Applications
2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine has been studied for its potential applications in medicinal chemistry and synthetic biology. 2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine has been studied for its potential use as an enzyme inhibitor, a prodrug for the treatment of cancer, a drug for the treatment of bacterial infections, and a drug for the treatment of HIV. 2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine has also been studied for its potential use as a fluorescent probe for the detection of biologically relevant compounds.
Mechanism Of Action
The mechanism of action of 2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine is not fully understood. It is thought that 2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine acts as an inhibitor of a variety of enzymes, including serine proteases, cytochrome P450 enzymes, and protein kinases. 2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine is also thought to interact with DNA and RNA, as well as with various proteins.
Biochemical and Physiological Effects
2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine has been studied for its potential effects on a variety of biochemical and physiological processes. Studies have shown that 2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine has the potential to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. 2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine has also been studied for its potential to modulate the immune system and to act as an antiviral agent.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine in lab experiments include its low cost and relative ease of synthesis. Additionally, 2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine is a relatively simple molecule and is therefore relatively easy to study. The main limitation of using 2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine in lab experiments is that the mechanism of action is not fully understood.
Future Directions
1. Further studies are needed to elucidate the mechanism of action of 2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine.
2. Studies are needed to explore the potential of 2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine as an enzyme inhibitor.
3. Studies are needed to explore the potential of 2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine as a prodrug for the treatment of cancer.
4. Studies are needed to explore the potential of 2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine as a drug for the treatment of bacterial infections.
5. Studies are needed to explore the potential of 2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine as a drug for the treatment of HIV.
6. Studies are needed to explore the potential of 2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine as a fluorescent probe for the detection of biologically relevant compounds.
7. Studies are needed to explore the potential of 2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine as an immune modulator.
8. Studies are needed to explore the potential of 2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine as an antiviral agent.
9. Studies are needed to explore the potential of 2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine as an antioxidant.
10. Studies are needed to explore the potential of 2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine as an anti-inflammatory agent.
properties
IUPAC Name |
2-methylsulfinyl-4-pyridin-4-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-15(14)10-12-7-4-9(13-10)8-2-5-11-6-3-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXRAUCYXZEVPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NC=CC(=N1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





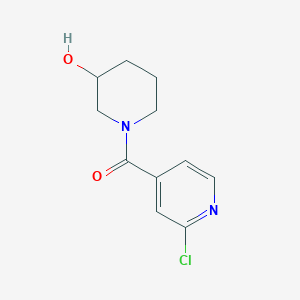

![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1465402.png)

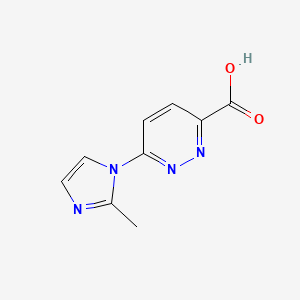


![1-{[(2-Hydroxypropyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465410.png)
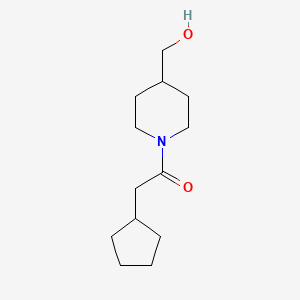
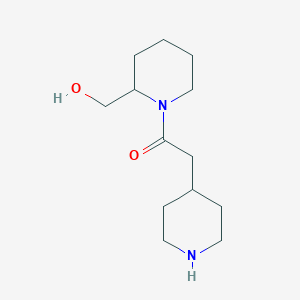
![3-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B1465419.png)
